N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a thiazole ring linked to a benzamide moiety, which is further substituted with dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then coupled with the benzamide moiety. Key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a halogenated benzene derivative under basic conditions.
Coupling Reaction: The thiazole intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The thiazole ring and benzamide moiety are key structural features that facilitate these interactions, potentially affecting signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- N-(4-(4-(3,4-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Uniqueness
N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to the specific positioning of the dimethoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6S/c1-33-20-9-17(10-21(13-20)34-2)25(31)28-19-7-5-16(6-8-19)24-15-37-27(29-24)30-26(32)18-11-22(35-3)14-23(12-18)36-4/h5-15H,1-4H3,(H,28,31)(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFYQOBKVQJYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.